molecular formula C11H7F3N2O3 B13005281 5-Quinazolinecarboxylicacid,8-methoxy-2-(trifluoromethyl)-

5-Quinazolinecarboxylicacid,8-methoxy-2-(trifluoromethyl)-

Cat. No.: B13005281
M. Wt: 272.18 g/mol
InChI Key: SNISGHWHKSBPAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Table 1: Key Structural Parameters

Parameter Value/Description
Molecular formula C₁₂H₉F₃N₂O₃
Molecular weight 294.21 g/mol
Hybridization (quinazoline) sp² for all ring atoms
Bond angles (pyrimidine) ~120° for N1-C2-N3 and adjacent carbons
Torsional angles (CF₃) ~0° due to steric constraints

Bicyclic Quinazoline Core Analysis

The quinazoline core is a 9H-benzo[g]quinazoline system, where the pyrimidine ring (positions 1–3) is fused to the benzene ring (positions 4–9). The trifluoromethyl group at position 2 occupies a meta position relative to the pyrimidine nitrogen at position 3, creating steric hindrance that restricts free rotation of the -CF₃ group. This substituent’s electronegativity induces a partial positive charge on the adjacent carbon, polarizing the π-electron system of the benzene ring.

The carboxylic acid at position 5 resides on the benzene ring, orthogonal to the pyrimidine plane. This orientation facilitates intramolecular hydrogen bonding with the methoxy group at position 8 in certain conformations, as observed in related quinoline-5-carboxylic acid derivatives. The methoxy group’s electron-donating resonance effects (+M) counteract the electron-withdrawing inductive effects (-I) of the -CF₃ group, stabilizing the aromatic system.

Comparative analysis with unsubstituted quinazoline reveals that the -CF₃ and -COOH groups reduce the core’s basicity. Theoretical calculations for analogous compounds predict a proton affinity of ~850 kJ/mol for the pyrimidine nitrogen at position 1, significantly lower than unsubstituted quinazoline (920 kJ/mol). This decreased basicity has implications for the molecule’s solubility and reactivity in protic solvents.

The systematic IUPAC name 8-methoxy-2-(trifluoromethyl)quinazoline-5-carboxylic acid adheres to substitutive nomenclature rules:

  • The parent structure is quinazoline, numbered to give the lowest possible locants for substituents.
  • Substituents are listed alphabetically: methoxy (position 8), trifluoromethyl (position 2), and carboxylic acid (position 5).
  • The suffix “-carboxylic acid” takes priority over “-methoxy” and “-trifluoromethyl” in determining the principal functional group.

Properties

Molecular Formula

C11H7F3N2O3

Molecular Weight

272.18 g/mol

IUPAC Name

8-methoxy-2-(trifluoromethyl)quinazoline-5-carboxylic acid

InChI

InChI=1S/C11H7F3N2O3/c1-19-7-3-2-5(9(17)18)6-4-15-10(11(12,13)14)16-8(6)7/h2-4H,1H3,(H,17,18)

InChI Key

SNISGHWHKSBPAW-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)C(=O)O)C=NC(=N2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 5-Quinazolinecarboxylic acid derivatives typically involves:

  • Construction of the quinazoline or quinoline core.
  • Introduction of substituents such as methoxy and trifluoromethyl groups at specific positions.
  • Functionalization of the quinazoline ring to introduce the carboxylic acid group at the 5-position.

The preparation of 8-methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid follows similar principles, often starting from appropriately substituted pyrimidine or quinoline precursors.

Specific Synthetic Routes

Starting Materials and Key Intermediates
  • 4-Hydroxy-7-fluoro-2-quinazolinecarboxylic acid and 4-methoxy-5-hydroxy-2-pyrimidinecarboxylic acid are common intermediates in related quinazoline syntheses, which can be converted into corresponding acyl chlorides for further reactions.

  • The trifluoromethyl group is typically introduced via trifluoromethylation reagents or by using trifluoromethyl-substituted aromatic precursors.

Acyl Chloride Formation and Amide Coupling
  • Conversion of quinazolinecarboxylic acids to their corresponding acyl chlorides is achieved using reagents such as thionyl chloride or oxalyl chloride under controlled conditions (e.g., low temperature, inert atmosphere).

  • The acyl chlorides are then reacted with amines (e.g., methylamine) to form amides, which serve as key intermediates for further functionalization.

Nucleophilic Aromatic Substitution and Ether Formation
  • Methoxy substitution at the 8-position can be introduced by nucleophilic aromatic substitution of chloro or hydroxy groups with methoxide ions or via methylation of hydroxy precursors.

  • For example, 4-chloro-6-methoxyquinoline derivatives are prepared by reacting chloroquinoline intermediates with potassium tert-butylate and 4-aminophenol under nitrogen atmosphere at elevated temperatures (~70°C).

Introduction of Trifluoromethyl Group
  • The trifluoromethyl group at the 2-position is introduced either by using trifluoromethyl-substituted starting materials or by direct trifluoromethylation reactions.

  • Specific methods include palladium-catalyzed cross-coupling reactions or electrophilic trifluoromethylation of quinoline derivatives, although detailed procedures for this compound are proprietary or embedded in patent literature.

Representative Synthetic Scheme (Based on Patent US8957087B2)

Step Reaction Type Reagents/Conditions Product/Intermediate
1 Preparation of quinazolinecarboxylic acid Starting from hydroxyquinazoline derivatives 4-hydroxy-7-fluoro-2-quinazolinecarboxylic acid
2 Conversion to acyl chloride Thionyl chloride or oxalyl chloride, 0°C 4-chloro-7-fluoroquinazolinyl-2-carbonyl chloride
3 Amide formation Reaction with methylamine in ethanol, 0°C, 36 h 4-chloro-6-methoxy-N-methyl-2-quinoline carboxamide
4 Nucleophilic substitution Potassium tert-butylate, 4-aminophenol, DMF, 70°C, 8 h 4-(2-(N-methylaminoformoxyl)-4-(7-fluoroquinazolinyl)oxy)aniline
5 Urea formation Reaction with substituted phenyl isocyanates Final quinazoline urea derivatives with trifluoromethyl groups

This sequence illustrates the complexity and multi-step nature of the synthesis, involving acyl chloride intermediates, amide formation, nucleophilic aromatic substitution, and final coupling steps.

Data Table Summarizing Preparation Parameters

Parameter Details/Conditions Notes
Starting materials Hydroxyquinazolinecarboxylic acids, substituted pyrimidines Commercially available or synthesized
Acyl chloride formation Thionyl chloride or oxalyl chloride, 0°C Requires inert atmosphere
Amide coupling Methylamine in ethanol, 0°C, 36 hours Prolonged reaction time for completion
Nucleophilic substitution Potassium tert-butylate, 4-aminophenol, DMF, 70°C, 8 hours Nitrogen atmosphere recommended
Purification Extraction with ethyl acetate, drying over sodium sulfate Vacuum evaporation to isolate product
Yield Variable, typically moderate to good (not explicitly reported) Dependent on reaction optimization

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-2-(trifluoromethyl)quinazoline-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Methoxy-2-(trifluoromethyl)quinazoline-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-methoxy-2-(trifluoromethyl)quinazoline-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Critical Analysis of Evidence Gaps

  • The quinazoline compound’s biological data (e.g., IC₅₀, target pathways) are absent in the provided evidence, limiting direct comparisons.
  • Structural analogs like 8-Methoxy-2-(trifluoromethyl)quinoline-5-carboxylic acid (a quinoline derivative) are noted in commercial catalogs but lack mechanistic studies .

Biological Activity

5-Quinazolinecarboxylic acid, 8-methoxy-2-(trifluoromethyl)- is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy. Quinazoline derivatives have been extensively studied for their anticancer properties, and this specific compound may exhibit similar or enhanced effects.

Chemical Structure and Properties

The chemical structure of 5-Quinazolinecarboxylic acid, 8-methoxy-2-(trifluoromethyl)- includes a quinazoline core with a carboxylic acid group at position 5, a methoxy group at position 8, and a trifluoromethyl group at position 2. This configuration may influence its biological activity through various mechanisms, including interaction with cellular targets and modulation of signaling pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, compounds with similar structures have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways such as ERK1/2 phosphorylation and tubulin polymerization.

Table 1: Summary of Anticancer Activity of Quinazoline Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
GefitinibA549 (lung)<1EGFR inhibition
ErlotinibMCF7 (breast)<1EGFR inhibition
LapatinibNCI-H460 (lung)<1HER2 inhibition
5-Quinazolinecarboxylic acid VariousTBDTBD

Note: TBD indicates that specific data for this compound is still under investigation.

The biological activity of quinazoline derivatives is often attributed to their ability to inhibit protein kinases involved in cancer progression. For example, compounds have been found to disrupt the Raf/MEK/ERK pathway, leading to reduced cell proliferation and increased apoptosis. Additionally, some derivatives act as tubulin polymerization inhibitors, which is crucial for cancer cell division.

Case Studies

Several case studies have documented the efficacy of quinazoline derivatives in preclinical models:

  • Case Study on Antiproliferative Activity : A study demonstrated that a series of quinazoline derivatives exhibited significant antiproliferative activity against human cancer cell lines such as A549 (lung), MCF7 (breast), and HCT116 (colon). The most active compounds showed IC50 values in the low micromolar range, indicating potent anticancer effects.
  • Mechanistic Insights : Research has indicated that certain quinazoline compounds can induce apoptosis by increasing intracellular reactive oxygen species (ROS) levels, which leads to mitochondrial dysfunction and cell cycle arrest.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-quinazolinecarboxylic acid derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of quinazoline derivatives typically involves cyclocondensation of anthranilic acid derivatives with trifluoromethyl ketones or aldehydes under acidic conditions. For 8-methoxy substitution, pre-functionalization of the aromatic ring with methoxy groups prior to cyclization is advised. Optimization of reaction time (e.g., 12–24 hours at 80–100°C) and solvent systems (e.g., acetic acid or DMF) can improve yields . Characterization via NMR (¹H/¹³C) and HPLC (>95% purity) is critical to confirm structural integrity .

Q. How should researchers handle stability and storage of this compound to ensure experimental reproducibility?

  • Methodological Answer : The compound should be stored in anhydrous conditions at –20°C to prevent hydrolysis of the trifluoromethyl group. Stability tests under varying pH (e.g., 4–9) and temperature (25–40°C) are recommended to assess degradation pathways. Use argon-purged vials for long-term storage, and monitor purity via LC-MS before critical experiments .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Standard assays include:

  • Cytotoxicity : MTT assay using cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., EGFR-TK inhibition) with fluorometric detection.
  • Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria (MIC determination). Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1%) to validate results .

Advanced Research Questions

Q. How can molecular docking studies be designed to explore the binding affinity of this compound with target proteins?

  • Methodological Answer :

Protein Preparation : Retrieve target protein structures (e.g., EGFR, PDB ID: 1M17) and optimize via energy minimization (AMBER/CHARMM).

Ligand Preparation : Generate 3D conformers of the compound using tools like Open Babel, accounting for trifluoromethyl group stereoelectronic effects.

Docking : Use AutoDock Vina with grid boxes centered on active sites. Validate docking parameters using co-crystallized ligands (RMSD <2.0 Å).

Post-Analysis : Calculate binding free energies (MM-PBSA) and map hydrophobic/electrostatic interactions (LigPlot+). Compare results with SAR data from analogous quinazoline derivatives .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from variations in assay protocols or cell line heterogeneity. To address this:

  • Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical tools (ANOVA, Bland-Altman plots) to identify outliers.
  • Standardization : Adopt consensus protocols (e.g., CLSI guidelines for antimicrobial assays) and validate using reference compounds.
  • Mechanistic Studies : Use CRISPR-edited cell lines to isolate target-specific effects vs. off-target interactions .

Q. How can structure-activity relationship (SAR) studies be structured to improve potency against drug-resistant pathogens?

  • Methodological Answer :

  • Scaffold Modification : Introduce electron-withdrawing groups (e.g., nitro) at C-2 to enhance membrane penetration.
  • Side Chain Optimization : Replace methoxy with bulkier substituents (e.g., isopropoxy) to evade efflux pumps.
  • Resistance Testing : Serial passage assays under sub-MIC conditions to monitor resistance development. Pair with transcriptomics (RNA-seq) to identify upregulated resistance genes .

Experimental Design Considerations

Q. What factorial design approaches are optimal for screening multifactorial influences on synthesis yield?

  • Methodological Answer : A 2⁴ factorial design can evaluate variables like temperature (60°C vs. 100°C), solvent (DMF vs. THF), catalyst (H₂SO₄ vs. TsOH), and reaction time (6h vs. 24h). Analyze main effects and interactions using Minitab or JMP. Follow up with response surface methodology (RSM) to pinpoint optimal conditions .

Q. How should researchers mitigate interference from the trifluoromethyl group in spectroscopic characterization?

  • Methodological Answer : The CF₃ group causes signal splitting in ¹⁹F NMR and may quench fluorescence in UV-Vis. Mitigation strategies:

  • ¹H NMR : Use deuterated DMSO-d₆ to resolve aromatic proton splitting.
  • LC-MS : Employ high-resolution Q-TOF to distinguish isotopic patterns.
  • XRD : Single-crystal diffraction to resolve conformational ambiguities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.